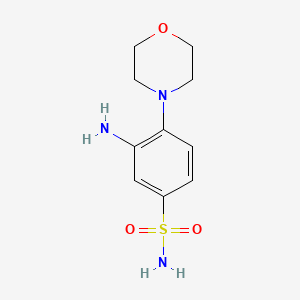

3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c11-9-7-8(17(12,14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,11H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOTWIFQFZJXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with morpholine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or sulfide derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. 3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide has shown effectiveness in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for developing new antibacterial agents.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. Studies have demonstrated that derivatives of sulfonamides can exhibit cytotoxic effects against breast cancer cells, suggesting potential applications in cancer therapy . The ability to inhibit carbonic anhydrases, enzymes implicated in tumor progression, further supports its anticancer potential.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. Interaction studies often focus on its binding affinity to target proteins such as carbonic anhydrases and other relevant enzymes. Techniques like molecular docking and kinetic assays are employed to elucidate these interactions and optimize the compound's structure for enhanced efficacy.

Synthesis and Modification

The synthesis of 3-amino-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multi-step reactions starting from accessible precursors. These synthetic pathways allow for the introduction of various substituents that can enhance biological activity:

- Starting Materials : Commonly used precursors include substituted benzene derivatives.

- Reagents : Various reagents are employed to facilitate nucleophilic substitutions or acylation reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This synthetic versatility enables researchers to modify the compound for specific applications in medicinal chemistry.

Case Studies

Several studies have investigated the biological activities of 3-amino-4-(morpholin-4-yl)benzene-1-sulfonamide and related compounds:

These studies highlight the compound's broad spectrum of biological activity and its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The morpholine group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, which may improve target binding compared to rigid substituents like bromo or chloro groups .

- The target compound (313.42 g/mol) is intermediate in size, balancing solubility and membrane permeability.

- Bioactivity : Sulfonamides with electron-donating groups (e.g., morpholine, methoxy) often exhibit enhanced antimicrobial or kinase inhibitory activity, whereas electron-withdrawing groups (e.g., chloro, bromo) may improve metabolic stability .

Pharmacological Relevance

- Kinase Inhibition: Morpholine sulfonamides are prevalent in kinase inhibitor design due to their ability to occupy hydrophobic pockets in ATP-binding sites. For example, analogs like 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide show potent activity against tyrosine kinases .

- Antimicrobial Activity: Sulfonamides with amino and morpholine groups (e.g., 22745-68-2) often outperform simpler derivatives (e.g., 98-33-9) in bacterial dihydropteroate synthase inhibition .

Biological Activity

3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide, a sulfonamide compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and cardiovascular effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an amino group, and a morpholine ring. This unique structure contributes to its biological activity, particularly in inhibiting key enzymes and interacting with various biological targets.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for the biosynthesis of folate in bacteria. Research indicates that 3-amino-4-(morpholin-4-yl)benzene-1-sulfonamide exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamides in cancer therapy. The compound has shown cytotoxic effects against several cancer cell lines. For instance, derivatives of sulfonamides have been reported to induce apoptosis in breast cancer cells by inhibiting carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 3-Amino-4-(morpholin-4-yl)benzene-1-sulfonamide | MCF-7 (breast) | Carbonic anhydrase inhibition | 5.2 |

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | A549 (lung) | Apoptosis induction | 3.8 |

| N-(4-morpholino-3-fluorophenyl)-2-amino-benzenesulfonamide | HeLa (cervical) | Cell cycle arrest | 4.5 |

Cardiovascular Effects

The cardiovascular effects of sulfonamides have been explored using isolated rat heart models. A study evaluated the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular conditions .

Table 2: Effects on Perfusion Pressure

| Compound | Effect on Perfusion Pressure | Coronary Resistance Change |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased by 20% | Reduced by 15% |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant change | No significant change |

| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | Decreased by 10% | Reduced by 8% |

Case Studies

- Antibacterial Efficacy : In a comparative study, 3-amino-4-(morpholin-4-yl)benzene-1-sulfonamide demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics.

- Cancer Cell Line Studies : A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.

- Cardiovascular Research : Using isolated rat heart models, researchers observed that administration of the compound led to a marked decrease in both perfusion pressure and coronary resistance, indicating potential therapeutic benefits in hypertension management.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic protocols for preparing 3-amino-4-(morpholin-4-yl)benzene-1-sulfonamide? A: A common approach involves reacting substituted acyl chlorides or sulfonyl chlorides with aminosulfonamide precursors in the presence of pyridine as a base. For example, substituted benzoyl chlorides can be condensed with 4-aminobenzenesulfonamide derivatives under anhydrous conditions to yield target sulfonamides. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield in the synthesis of morpholinyl-substituted sulfonamides? A: Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Using dichloromethane or DMF for better solubility of intermediates.

- Catalysis : Employing DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

Refer to europium-catalyzed protocols for analogous sulfonamide syntheses to guide parameter adjustments .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key methods include:

- 1H/13C NMR : To identify morpholine ring protons (δ 3.6–3.8 ppm) and sulfonamide NH2 groups (δ 6.5–7.2 ppm).

- IR spectroscopy : Detection of sulfonamide S=O stretches (1130–1370 cm⁻¹) and N-H bends (1600–1650 cm⁻¹).

- Elemental analysis : Validating C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the morpholine ring typically adopts a chair conformation, while the sulfonamide group shows planar geometry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Mechanism of Action (Basic)

Q: What is the primary biochemical mechanism of sulfonamide derivatives like this compound? A: The compound acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), blocking folate synthesis in bacteria. The sulfonamide group mimics p-aminobenzoic acid (PABA), binding to the enzyme's active site and disrupting dihydropteroate formation .

Advanced Biological Activity Profiling

Q: How can researchers evaluate this compound’s selectivity for bacterial vs. mammalian targets? A: Conduct enzymatic assays using purified DHPS from E. coli and human cell lysates. Measure IC50 values; bacterial DHPS typically shows 10–100x higher sensitivity. Pair this with cytotoxicity assays (e.g., MTT on HEK293 cells) to assess mammalian toxicity .

Analytical Method Development

Q: Which HPLC parameters are optimal for quantifying this sulfonamide in biological matrices? A: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Detection at 254 nm ensures sensitivity. Validate the method via spike-recovery tests in plasma (target recovery: 95–105%) .

Handling Data Contradictions

Q: How should discrepancies in reported antibacterial activity across studies be addressed? A: Investigate variables such as:

- Bacterial strain variability : Use standardized strains (e.g., ATCC controls).

- Assay conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion results.

- Compound purity : Verify via HPLC (>98% purity) to exclude impurity-driven effects .

Computational Modeling

Q: What docking strategies predict binding affinity to DHPS? A: Use AutoDock Vina with the DHPS crystal structure (PDB: 1AJ0). Parameterize the ligand with GAFF2 force fields. Validate docking poses via MD simulations (100 ns) to assess binding stability .

Safety and Handling

Q: What precautions are necessary when handling this compound? A: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store at 2–8°C under inert gas (N2/Ar) to prevent degradation. Refer to GHS guidelines for sulfonic acid derivatives, which may share similar hazards (e.g., skin irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.